N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a cyclohexanecarboxamide group
Mechanism of Action
Target of Action
The primary targets of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide are PI3Kα and HDAC6 . These targets play a crucial role in cellular processes such as proliferation, growth, apoptosis, and cytoskeletal rearrangement .
Mode of Action
This compound interacts with its targets, PI3Kα and HDAC6, by inhibiting their activities . This inhibition results in changes in the cellular processes regulated by these targets, potentially leading to the suppression of cancer cell growth .
Biochemical Pathways
The compound affects the PI3K and HDAC pathways . The PI3K pathway regulates various cellular processes such as proliferation, growth, apoptosis, and cytoskeletal rearrangement . The HDAC pathway, on the other hand, is involved in the regulation of gene expression. The inhibition of these pathways by this compound can lead to downstream effects that suppress the growth and proliferation of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activities against its targets suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the phosphorylation of pAkt (Ser473) and the accumulation of acetylated α-tubulin . These effects can lead to the suppression of cancer cell growth .
Action Environment
Like other drugs, its action and efficacy could potentially be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide typically involves multi-step organic synthesis. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
Next, the pyrrolidine ring is introduced through a cyclization reaction. This can be achieved by reacting an appropriate amine with a dihaloalkane under basic conditions. The final step involves the coupling of the thiazole-pyrrolidine intermediate with cyclohexanecarboxylic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexanecarboxamide can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiazole and pyrrolidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Thiazole-based Compounds: Thiazole derivatives such as thiazole-2-carboxamide and thiazole-4-carboxamide.
Pyrrolidine-based Compounds: Pyrrolidine derivatives such as pyrrolidine-2-carboxamide and pyrrolidine-3-carboxamide.
Uniqueness
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide is unique due to the combination of the thiazole and pyrrolidine rings with the cyclohexanecarboxamide group. This unique structure may confer specific biological activities and pharmacokinetic properties that are not observed in other similar compounds.
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c18-13(11-4-2-1-3-5-11)16-12-6-8-17(10-12)14-15-7-9-19-14/h7,9,11-12H,1-6,8,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHJOYSGUOLFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.